2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
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Overview
Description
2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is a complex organic compound with a molecular formula of C16H16FNO2 and a molecular weight of 273.30 g/mol. This compound features an ethoxy group, a fluoro group, and a phenyl imine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol typically involves the following steps:
Formation of the Phenol Core: : The phenol core can be synthesized through the reaction of phenol with ethyl iodide in the presence of a strong base like potassium carbonate.
Introduction of the Fluoro Group: : The fluoro group can be introduced using a fluorinating agent such as Selectfluor.
Formation of the Imine Group: : The imine group is formed by reacting the fluoro-substituted phenol with 2-fluoro-4-methylbenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: : Reduction reactions can reduce the imine group to an amine.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may use strong bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Amines and other reduced forms of the imine group.
Substitution: : Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol exerts its effects involves its interaction with various molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, while the imine group can participate in Schiff base formation with amino groups in biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is similar to other phenolic compounds with various substituents on the aromatic ring. Some similar compounds include:
2-ethoxy-6-fluoro-4-methylphenol: : Lacks the imine group.
2-ethoxy-6-fluoro-4-methylphenylboronic acid: : Contains a boronic acid group instead of the imine group.
2-ethoxy-6-fluoro-4-methylphenylamine: : Contains an amine group instead of the imine group.
These compounds differ in their functional groups and, consequently, their chemical reactivity and applications
Properties
IUPAC Name |
2-ethoxy-6-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKHHVUFTQAPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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